molecular formula C15H14N4S B12141771 4-[5-(benzylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]pyridine

4-[5-(benzylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]pyridine

Cat. No.: B12141771
M. Wt: 282.4 g/mol
InChI Key: WDMMTZDSTCLQFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[5-(benzylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]pyridine is a chemical compound with the molecular formula C21H18N4S and a molecular weight of 358.46 g/mol . This compound is part of the triazole family, which is known for its diverse applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

The synthesis of 4-[5-(benzylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]pyridine typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with benzyl chloride in the presence of a base, followed by the reaction with 4-chloropyridine . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3). Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

4-[5-(benzylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of thiols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride (NaH) or organolithium compounds.

Scientific Research Applications

4-[5-(benzylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[5-(benzylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfanyl group can form covalent or non-covalent interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

4-[5-(benzylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H14N4S

Molecular Weight

282.4 g/mol

IUPAC Name

4-(5-benzylsulfanyl-4-methyl-1,2,4-triazol-3-yl)pyridine

InChI

InChI=1S/C15H14N4S/c1-19-14(13-7-9-16-10-8-13)17-18-15(19)20-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3

InChI Key

WDMMTZDSTCLQFC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC2=CC=CC=C2)C3=CC=NC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.